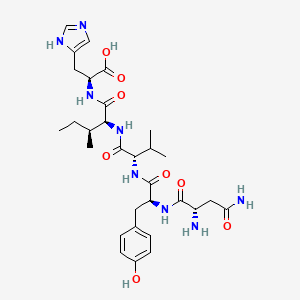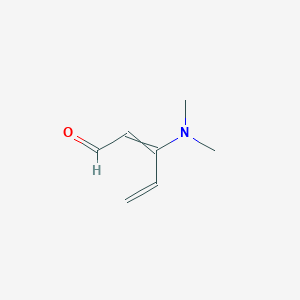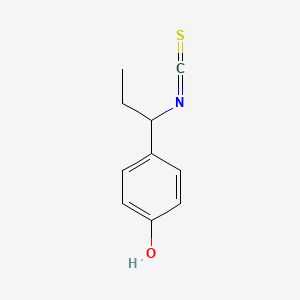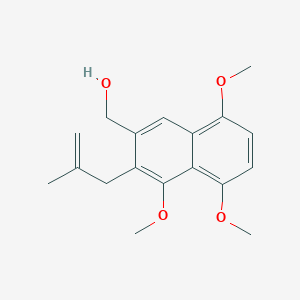
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with methoxy groups and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of 2-naphthalenemethanol with appropriate reagents to introduce the trimethoxy and propenyl groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives .
Scientific Research Applications
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The trimethoxyphenyl group, in particular, is known to interact with various enzymes and receptors, leading to diverse biological effects. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)-: This compound has a similar structure but with a different propenyl group.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-: Another naphthalenemethanol derivative with different substituents.
Uniqueness
What sets 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- apart is its specific combination of methoxy and propenyl groups, which confer unique chemical and biological properties.
Properties
CAS No. |
834867-17-3 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[4,5,8-trimethoxy-3-(2-methylprop-2-enyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C18H22O4/c1-11(2)8-13-12(10-19)9-14-15(20-3)6-7-16(21-4)17(14)18(13)22-5/h6-7,9,19H,1,8,10H2,2-5H3 |
InChI Key |
QFHUXUFBEPQPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=C(C2=C(C=CC(=C2C=C1CO)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
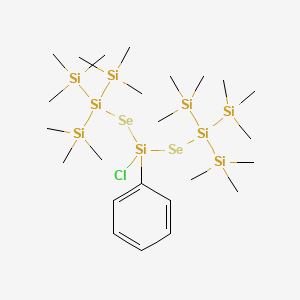

![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
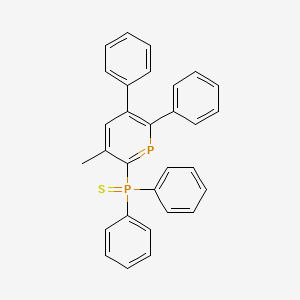
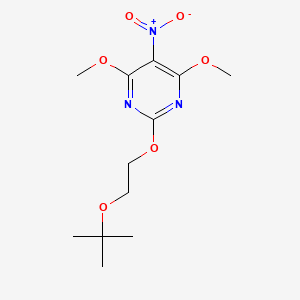
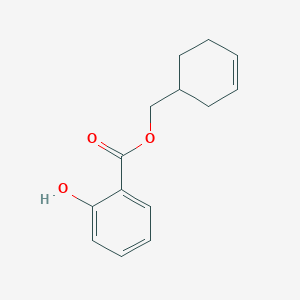
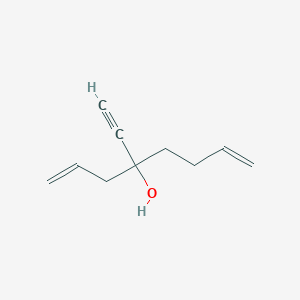
![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)
